N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Overview
Description
N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a complex organic compound that features a brominated phenyl group, a chlorinated phenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Brominated Phenyl Intermediate: The initial step involves the bromination of 3-methylphenyl to form 4-bromo-3-methylphenyl.
Formation of the Chlorinated Phenyl Piperazine Intermediate: Separately, 3-chlorophenyl is reacted with piperazine to form 4-(3-chlorophenyl)piperazine.
Coupling Reaction: The final step involves coupling the brominated phenyl intermediate with the chlorinated phenyl piperazine intermediate using acetic anhydride as a coupling agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)-1-naphthamide
- N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is unique due to the presence of both brominated and chlorinated phenyl groups, along with a piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and the underlying mechanisms of action, supported by data tables and relevant research findings.
1. Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Molecular Formula : C19H21BrClN3O
- CAS Number : 329929-19-3
The synthesis typically involves the reaction of 4-bromo-3-methylphenyl acetamide with 4-(3-chlorophenyl)piperazine. Characterization of the synthesized compound is achieved through various spectroscopic methods, including NMR and IR spectroscopy.
2.1 Antimicrobial Activity
Research has shown that derivatives of this compound exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, one study evaluated its efficacy using a turbidimetric method, revealing significant inhibition against various bacterial strains.
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 12 | 64 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against E. coli.
2.2 Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including MCF7 (breast cancer). The Sulforhodamine B (SRB) assay demonstrated significant cytotoxic effects.
Cell Line | IC50 (µM) |
---|---|
MCF7 | 10 |
HeLa | 15 |
A549 | 20 |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses.
3.1 Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. Using software like Schrodinger, researchers have identified key amino acid residues involved in binding, which may elucidate the compound's pharmacological effects.
3.2 Enzyme Inhibition
The compound has also been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The results indicate strong inhibitory activity with IC50 values comparable to standard inhibitors.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 5 |
Urease | 10 |
4. Case Studies and Research Findings
Several studies have highlighted the compound's broad-spectrum biological activity:
- A study published in Molecules evaluated various derivatives for their antimicrobial and anticancer properties, concluding that modifications to the piperazine moiety significantly impacted activity levels .
- Another research article focused on the synthesis and biological evaluation of related compounds, demonstrating that structural variations could enhance pharmacological efficacy .
- The role of molecular interactions in determining biological activity was emphasized in a review discussing the significance of piperazine derivatives in drug design .
5. Conclusion
This compound represents a promising candidate in drug development due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Continued research into its mechanisms of action and structural optimization could lead to the development of effective therapeutic agents.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O/c1-14-11-16(5-6-18(14)20)22-19(25)13-23-7-9-24(10-8-23)17-4-2-3-15(21)12-17/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHPPKZYQQOESV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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